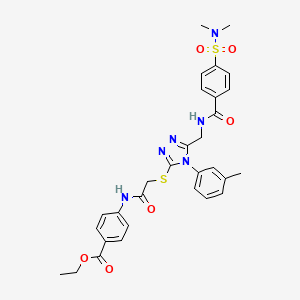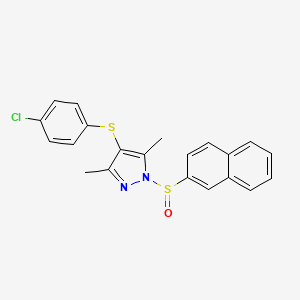
3,5-Difluoro-4-iodopyridin-2-amine
Overview
Description
3,5-Difluoro-4-iodopyridin-2-amine is a chemical compound with the molecular formula C5H3F2IN2 and a molecular weight of 255.99 . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 3,5-Difluoro-4-iodopyridin-2-amine is 1S/C5H3F2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) . This indicates that the compound contains iodine, nitrogen, and fluorine atoms attached to a pyridine ring.Physical And Chemical Properties Analysis
3,5-Difluoro-4-iodopyridin-2-amine is a powder with a molecular weight of 255.99 . It is stored at 4 degrees Celsius . The compound’s density, melting point, and boiling point are not specified in the search results.Scientific Research Applications
Synthesis of Fluorescent Probes
Research by Lingling Li, Junyan Han, B. Nguyen, and K. Burgess (2008) focused on developing water-soluble 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) derivatives for potential use as highly fluorescent probes in aqueous environments. These compounds are functionalized with aryl iodide for organometallic couplings, including aromatic bromides and amines that can be coupled to biomolecules via acylation reactions, indicating potential applications in bioimaging and diagnostics (Li et al., 2008).
Aminofluorination Reactions
The work by Jian Cui, Qun Jia, Ruozhu Feng, Shan-Shan Liu, Tian‐Xiong He, and Chi Zhang (2014) demonstrated the use of boron trifluoride etherate as an efficient fluorinating agent in intramolecular aminofluorination reactions. This process provides a route to synthesize 3-fluoropyrrolidines, showcasing the role of 3,5-Difluoro-4-iodopyridin-2-amine in synthesizing fluorine-containing compounds with potential applications in pharmaceuticals (Cui et al., 2014).
Catalytic Aminocarbonylation
A. Takács, B. Jakab, A. Petz, and L. Kollár (2007) explored the palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of N-substituted nicotinamide related compounds. This research highlights the compound's utility in creating biologically important molecules, potentially opening avenues for developing new medications (Takács et al., 2007).
Photocatalytic Properties
Guang-Ning Liu, Jianglin Shi, Xiao-Jiang Han, X. Zhang, Ke Li, Jie Li, Tao Zhang, Qisheng Liu, Zhenwei Zhang, and Cuncheng Li (2015) conducted a comparative study on the influence of aliphatic and aromatic structure directing agents on the crystal and electronic structures, and properties of iodoplumbate hybrids. This work suggests potential applications in photocatalysis, especially in water treatment and environmental remediation, by using these compounds to design new materials with desired photocatalytic properties (Liu et al., 2015).
Fluoroamination of Alkenes
Katrina M. Mennie, S. Banik, Elaine C Reichert, and E. Jacobsen (2018) reported on the stereoselective synthesis of syn-β-fluoroaziridine building blocks via fluorination of allylic amines. This method showcases how 3,5-Difluoro-4-iodopyridin-2-amine can be employed to introduce fluorine-containing stereocenters in arylethylamine derivatives, underlining its importance in the synthesis of complex organic molecules with high stereocontrol (Mennie et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3,5-difluoro-4-iodopyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDZAJUTINHKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)F)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2563457.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2563462.png)
![3-Methyl-7-[3-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2563466.png)
![Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2563467.png)

![N-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyano-3-ethylaniline](/img/structure/B2563470.png)



![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2563477.png)
![N-(sec-butyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2563478.png)